molecular formula C15H11ClN2O2S B2531611 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034339-74-5

5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2531611
CAS No.: 2034339-74-5
M. Wt: 318.78
InChI Key: UTOLORACZKUPIF-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds similar to 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been explored to understand their potential in various scientific applications. These compounds are part of broader research into heterocyclic chemistry, focusing on synthesizing new molecules with potential pharmacological interest. For example, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents shows the interest in developing compounds with specific biological activities (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the development of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents illustrates the pharmacological potential of these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Supramolecular Chemistry and Crystal Packing

The study of the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds provides insights into how these molecules interact at the molecular level, which is crucial for designing materials with desired physical properties (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016). This type of research underpins the development of novel materials and understanding the fundamental aspects of molecular architecture.

Potential Therapeutic Applications

The exploration of compounds containing furan and thiophene units for potential therapeutic applications highlights the ongoing interest in these molecules. Research into inhibitors of Ca²⁺-induced mitochondrial permeability transition derived from muscle relaxant dantrolene demonstrates the therapeutic potential of compounds structurally related to this compound (Murasawa, Iuchi, Sato, Noguchi-Yachide, Sodeoka, Yokomatsu, Dodo, Hashimoto, & Aoyama, 2012). Such studies are crucial for identifying new therapeutic agents.

Electronic and Electrochemical Properties

Investigations into the electronic and electrochemical properties of heterocyclic compounds, such as those containing thiophene and furan units, are vital for applications in materials science, including organometallic chemistry and electronics (Hildebrandt, Schaarschmidt, Claus, & Lang, 2011). These studies contribute to the development of new materials with specific electronic properties for use in various technological applications.

Properties

IUPAC Name

5-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-8-10-6-11(9-17-7-10)12-2-1-5-20-12/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOLORACZKUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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